4-Isobutyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol
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Overview
Description
4-Isobutyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features an isobutyl group and a m-tolyl group attached to the triazole ring, along with a thiol group at the 3-position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with isobutyric acid and m-tolyl hydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Isobutyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted triazole derivatives.
Scientific Research Applications
4-Isobutyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized as a corrosion inhibitor and in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Isobutyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with metal ions, proteins, and other biomolecules, leading to the modulation of their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Isobutyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol include:
- 4-Allyl-5-m-tolyl-4H-1,2,4-triazole-3-thiol
- 4-Ethyl-5-m-tolyl-4H-1,2,4-triazole-3-thiol
- 5-(4-Chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and physical properties. The presence of the isobutyl and m-tolyl groups, along with the thiol functionality, makes it particularly effective in certain applications, such as corrosion inhibition and as a precursor for the synthesis of biologically active molecules .
Biological Activity
4-Isobutyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol (CAS Number: 924974-16-3) is a sulfur-containing heterocyclic compound belonging to the triazole family. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.
- Molecular Formula : C₁₃H₁₇N₃S
- Molecular Weight : 247.36 g/mol
- Structure : The compound features a triazole ring substituted with isobutyl and m-tolyl groups, contributing to its biological properties.
Biological Activity Overview
The biological activities of this compound primarily include antimicrobial and antitumor effects.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazole-thiols exhibit significant antimicrobial properties. For instance, a study on S-substituted derivatives of 1,2,4-triazole-3-thiols reported that compounds with similar structures showed activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these compounds ranged from 31.25 to 62.5 μg/mL against tested pathogens .
Table 1: Antimicrobial Activity of Triazole Derivatives
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
Compound A | 31.25 | E. coli |
Compound B | 62.5 | Staphylococcus aureus |
Compound C | 31.25 | Pseudomonas aeruginosa |
Compound D | 62.5 | Candida albicans |
Antitumor Activity
The antitumor potential of triazole derivatives has also been investigated. A study focusing on the synthesis of various triazole compounds found that certain derivatives exhibited significant antiproliferative activity against cancer cell lines such as HeLa and Jurkat cells. These compounds were shown to induce cell cycle arrest at the G2/M phase and promote apoptosis through mechanisms involving mitochondrial depolarization and caspase activation .
Table 2: Antiproliferative Activity of Selected Triazole Compounds
Compound | IC50 (µM) | Cell Line |
---|---|---|
Compound X | 0.76 | HeLa |
Compound Y | 1.5 | Jurkat |
CA-4 | 1.2 | Reference |
Structure-Biological Activity Relationship
The structure of triazoles significantly influences their biological activity. Variations in substituents on the sulfur atom or aromatic rings can lead to changes in potency and spectrum of activity. Studies indicate that while some modifications enhance antimicrobial effects, others may not significantly alter the activity profile .
Case Studies
- Case Study on Antimicrobial Efficacy : A research team synthesized a series of S-substituted derivatives and evaluated their antimicrobial activities against clinical isolates. The results highlighted that specific substitutions led to enhanced activity against resistant strains .
- Case Study on Antitumor Mechanisms : Another investigation revealed that certain triazole derivatives could inhibit tubulin polymerization, a critical process for cancer cell division. The study employed flow cytometry to demonstrate how these compounds affected cell cycle dynamics and induced apoptosis in cancer cells .
Properties
Molecular Formula |
C13H17N3S |
---|---|
Molecular Weight |
247.36 g/mol |
IUPAC Name |
3-(3-methylphenyl)-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H17N3S/c1-9(2)8-16-12(14-15-13(16)17)11-6-4-5-10(3)7-11/h4-7,9H,8H2,1-3H3,(H,15,17) |
InChI Key |
HUAMHUIJNFMOMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2CC(C)C |
Origin of Product |
United States |
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